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Compound of Interest

Compound Name: Pyrromethene 597

Cat. No.: B165231 Get Quote

Pyrromethene 597: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyrromethene 597 (PM-597) is a highly efficient and photostable fluorescent dye belonging to

the BODIPY (boron-dipyrromethene) class. Its exceptional spectroscopic properties, including a

strong absorption in the visible region, high fluorescence quantum yield, and narrow emission

bandwidth, make it a valuable tool in a wide range of scientific disciplines. This technical guide

provides an in-depth overview of the molecular structure, physicochemical properties, and key

applications of Pyrromethene 597, with a focus on experimental protocols relevant to

researchers in life sciences and drug development.

Molecular Structure and Identification
Pyrromethene 597 is chemically known as 1,3,5,7,8-pentamethyl-2,6-di-t-butylpyrromethene-

difluoroborate complex.[1] Its rigid, planar structure, a hallmark of the BODIPY core, is

responsible for its remarkable photophysical characteristics.

IUPAC Name: 1,3,5,7,8-pentamethyl-2,6-di-tert-butyl-4,4-difluoro-4-bora-3a,4a-diaza-s-

indacene
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CAS Number: 137829-79-9[1]

Molecular Formula: C₂₂H₃₃BF₂N₂[2]

Synonyms: PM-597, BODIPY 597

Physicochemical and Spectroscopic Properties
The key properties of Pyrromethene 597 are summarized in the tables below, providing a

comprehensive dataset for experimental design and comparison.

Table 1: General Physicochemical Properties

Property Value Reference

Molecular Weight 374.32 g/mol [1][2]

Melting Point 255-257 °C [1]

Appearance Orange to red solid [2]

Table 2: Spectroscopic Properties in Ethanol

Property Value Reference

Absorption Maximum (λabs) 525 nm [1]

Molar Extinction Coefficient (ε) 6.8 x 10⁴ L mol⁻¹ cm⁻¹ [1]

Emission Maximum (λem) 557 nm [1]

Fluorescence Quantum Yield

(Φf)
0.77 [1]

Table 3: Solubility at 25°C
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Solvent Solubility Reference

Methanol 380 mg/L [1]

Ethanol 1.5 g/L [1]

N-Methyl-2-pyrrolidinone

(NMP)
10.1 g/L [1]

2-Phenoxyethanol (EPH) 7 g/L [1]

1-Phenoxy-2-propanol (PPH) 9.2 g/L [1]

p-Dioxane 9.8 g/L [1]

Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and key

applications of Pyrromethene 597. While a specific protocol for the synthesis of

Pyrromethene 597 is not readily available in the public domain, a general procedure for the

synthesis of BODIPY dyes can be adapted.

Synthesis and Purification (General Protocol)
The synthesis of BODIPY dyes, including Pyrromethene 597, typically involves a two-step,

one-pot reaction.

Diagram 1: General Synthesis Workflow for BODIPY Dyes
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General Synthesis Workflow for BODIPY Dyes

Step 1: Condensation

Step 2: Oxidation and Boron Complexation
Purification

Pyrrole Precursor
Acid-catalyzed
Condensation

Aldehyde/Acid Chloride

Dipyrromethane
Intermediate

Oxidation
(e.g., DDQ, p-chloranil)

Boron Trifluoride Etherate
(BF3·OEt2) & Base

BODIPY Dye
(e.g., Pyrromethene 597)

Column Chromatography
(Silica Gel)

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of BODIPY dyes.

Materials:

Appropriate pyrrole precursor (e.g., 2,4-dimethyl-3-tert-butylpyrrole)

Appropriate aldehyde or acid chloride (e.g., acetyl chloride)

Trifluoroacetic acid (TFA) or other Lewis acid catalyst

Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil)

Triethylamine (TEA) or other base

Boron trifluoride etherate (BF₃·OEt₂)

Anhydrous dichloromethane (DCM)

Silica gel for column chromatography

Eluent (e.g., dichloromethane/petroleum ether mixture)
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Procedure:

Condensation: Dissolve the pyrrole precursor and the aldehyde/acid chloride in anhydrous

DCM under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic amount of TFA and

stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer

chromatography (TLC).

Oxidation: Once the condensation is complete, add the oxidizing agent (e.g., DDQ) to the

reaction mixture and continue stirring at room temperature.

Boron Complexation: After oxidation is complete, add triethylamine to the mixture, followed

by the dropwise addition of boron trifluoride etherate. Stir the reaction for several hours at

room temperature.

Work-up: Quench the reaction with water and extract the organic layer. Wash the organic

layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of dichloromethane in petroleum ether) to obtain

the pure Pyrromethene 597.[3][4][5]

Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR, ¹³C NMR, ¹¹B NMR, and ¹⁹F NMR should be performed to confirm the molecular

structure.

Sample Preparation: Dissolve a small amount of the purified Pyrromethene 597 in a

deuterated solvent (e.g., CDCl₃).

Analysis: The ¹H NMR spectrum is expected to show characteristic peaks for the methyl and

tert-butyl protons. The ¹³C NMR will confirm the carbon framework. The ¹¹B and ¹⁹F NMR

spectra will show signals characteristic of the BF₂ moiety.

Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental

composition and exact mass of the molecule.

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization

(MALDI) are suitable techniques.

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular

ion [M]⁺ or [M+H]⁺, matching the calculated exact mass of C₂₂H₃₃BF₂N₂.

Determination of Fluorescence Quantum Yield (Relative
Method)
Diagram 2: Workflow for Determining Relative Fluorescence Quantum Yield
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Workflow for Determining Relative Fluorescence Quantum Yield

Sample Preparation

Spectroscopic Measurements

Data Analysis

Prepare dilute solutions of
Pyrromethene 597 and a

known standard (e.g., Rhodamine 6G)
in the same solvent.

Ensure absorbance at excitation
wavelength is < 0.1.

Measure the UV-Vis absorption
spectra of all solutions.

Measure the fluorescence emission
spectra of all solutions at the
same excitation wavelength.

Integrate the area under the
fluorescence emission curves.

Plot integrated fluorescence intensity
vs. absorbance for both sample

and standard.

Calculate the quantum yield using
the comparative method equation.

Click to download full resolution via product page

Caption: Step-by-step workflow for the relative quantum yield determination.
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Principle: The fluorescence quantum yield of an unknown sample can be determined by

comparing its fluorescence intensity to that of a standard with a known quantum yield.[6][7][8]

Materials:

Pyrromethene 597

A quantum yield standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

Spectroscopic grade solvent (e.g., ethanol)

UV-Vis spectrophotometer

Fluorometer

Procedure:

Prepare a series of dilute solutions of both Pyrromethene 597 and the standard in the same

solvent. The absorbance of these solutions at the excitation wavelength should be kept

below 0.1 to avoid inner filter effects.

Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 510

nm).

Measure the fluorescence emission spectrum of each solution using the same excitation

wavelength and instrumental parameters.

Integrate the area under the emission spectrum for each solution.

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the

standard. The plots should be linear.

Calculate the quantum yield of Pyrromethene 597 (Φx) using the following equation: Φx =

Φst * (Gradx / Gradst) * (nx² / nst²) Where:

Φst is the quantum yield of the standard.

Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.
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nx and nst are the refractive indices of the sample and standard solutions (which are equal

if the same solvent is used).

Photostability Assay
Principle: The photostability of a fluorescent dye is assessed by measuring the decrease in its

fluorescence intensity upon continuous exposure to excitation light.

Materials:

Solution of Pyrromethene 597 in a chosen solvent.

Fluorometer or fluorescence microscope with a stable light source.

Procedure:

Place the Pyrromethene 597 solution in the fluorometer or on the microscope stage.

Continuously illuminate the sample with the excitation light at a constant intensity.

Record the fluorescence intensity at regular time intervals.

Plot the fluorescence intensity as a function of time.

The rate of photobleaching can be determined by fitting the decay curve to an exponential

function. A slower decay rate indicates higher photostability.[9][10][11]

Applications in Life Sciences and Drug
Development
Pyrromethene 597's favorable properties make it a versatile tool for various applications.

Fluorescent Probe for Cellular Imaging
Pyrromethene 597, as a lipophilic BODIPY dye, can be used to stain cellular membranes and

lipid droplets in live-cell imaging.

Protocol for Live-Cell Staining:
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Cell Culture: Culture cells to the desired confluency on a suitable imaging dish or coverslip.

Staining Solution Preparation: Prepare a stock solution of Pyrromethene 597 in DMSO.

Dilute the stock solution in a serum-free medium or an appropriate buffer to the final working

concentration (typically in the nanomolar to low micromolar range).

Staining: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS). Add

the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

Washing: Gently wash the cells two to three times with the warm buffer to remove excess

dye.

Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets

for Pyrromethene 597 (excitation ~525 nm, emission ~557 nm).

High-Throughput Screening (HTS) in Drug Discovery
The strong fluorescence and high photostability of Pyrromethene 597 make it a suitable

candidate for use as a fluorescent label in HTS assays for drug discovery.[12][13][14] It can be

conjugated to biomolecules (proteins, nucleic acids, etc.) to monitor binding events or

enzymatic activity through changes in fluorescence intensity, polarization, or FRET.

Diagram 3: Principle of Fluorescence-Based High-Throughput Screening
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Principle of Fluorescence-Based High-Throughput Screening

Assay Setup
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Caption: Workflow of a competitive binding assay in HTS using a fluorescent probe.

General Workflow for a Competitive Binding Assay:
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A target molecule is incubated with a fluorescently labeled ligand (probe) that binds to the

target, resulting in a high fluorescence signal.

A library of small molecule compounds is added to the wells of a microplate.

If a test compound binds to the target, it displaces the fluorescent probe, leading to a change

in the fluorescence signal (e.g., a decrease in fluorescence polarization or a change in

FRET).

Wells showing a significant change in fluorescence are identified as "hits" and the

corresponding compounds are selected for further investigation.

Conclusion
Pyrromethene 597 is a robust and versatile fluorescent dye with significant potential for

applications in research and drug development. Its well-defined molecular structure and

predictable spectroscopic properties, combined with its high quantum yield and photostability,

make it an excellent choice for fluorescence microscopy, laser applications, and high-

throughput screening. The experimental protocols provided in this guide offer a starting point

for researchers to effectively utilize this powerful fluorophore in their studies. Further research

into novel conjugation strategies and applications in advanced imaging techniques will

undoubtedly continue to expand the utility of Pyrromethene 597 in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.agilent.com/cs/library/applications/5991-7030EN.pdf
https://www.chem.uci.edu/~dmitryf/manuals/Fundamentals/Quantum%20yield%20determination.pdf
https://mfs-iiith.vlabs.ac.in/exp/fluorescence-quantum-yield/
https://blog.addgene.org/choosing-the-brightest-fluorescent-protein-photostability
https://pubs.acs.org/doi/10.1021/ac980027p
https://www.semanticscholar.org/paper/Photostability-of-fluorescent-dyes-for-Mechanisms-Eggeling-Widengren/41703a27a627724ffc48bd59562f91b23476cede
https://www.semanticscholar.org/paper/Photostability-of-fluorescent-dyes-for-Mechanisms-Eggeling-Widengren/41703a27a627724ffc48bd59562f91b23476cede
https://www.semanticscholar.org/paper/Photostability-of-fluorescent-dyes-for-Mechanisms-Eggeling-Widengren/41703a27a627724ffc48bd59562f91b23476cede
https://probes.bocsci.com/solutions/high-throughput-screening.html
https://pubmed.ncbi.nlm.nih.gov/26394277/
https://pubmed.ncbi.nlm.nih.gov/26394277/
https://pubmed.ncbi.nlm.nih.gov/34036907/
https://pubmed.ncbi.nlm.nih.gov/34036907/
https://www.benchchem.com/product/b165231#molecular-structure-and-properties-of-pyrromethene-597
https://www.benchchem.com/product/b165231#molecular-structure-and-properties-of-pyrromethene-597
https://www.benchchem.com/product/b165231#molecular-structure-and-properties-of-pyrromethene-597
https://www.benchchem.com/product/b165231#molecular-structure-and-properties-of-pyrromethene-597
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b165231?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

